9-Butyl-1-methyl-8-phenyl-3,9-dihydro-1H-purine-2,6-dione

Purine metabolism PNP inhibition Immunosuppression

9-Butyl-1-methyl-8-phenyl-3,9-dihydro-1H-purine-2,6-dione (CAS 61080-41-9) is a synthetic 8-phenylxanthine derivative characterized by a purine-2,6-dione core with a methyl group at N-1, a butyl chain at N-9, and a phenyl ring at C-8. This substitution pattern places it within a well-studied class of compounds known for modulating purine metabolism enzymes and adenosine receptors.

Molecular Formula C16H18N4O2
Molecular Weight 298.34 g/mol
CAS No. 61080-41-9
Cat. No. B14600541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Butyl-1-methyl-8-phenyl-3,9-dihydro-1H-purine-2,6-dione
CAS61080-41-9
Molecular FormulaC16H18N4O2
Molecular Weight298.34 g/mol
Structural Identifiers
SMILESCCCCN1C2=C(C(=O)N(C(=O)N2)C)N=C1C3=CC=CC=C3
InChIInChI=1S/C16H18N4O2/c1-3-4-10-20-13(11-8-6-5-7-9-11)17-12-14(20)18-16(22)19(2)15(12)21/h5-9H,3-4,10H2,1-2H3,(H,18,22)
InChIKeyRNZWTILXZREAFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Butyl-1-methyl-8-phenyl-3,9-dihydro-1H-purine-2,6-dione (CAS 61080-41-9): Structural Identity and Compound Class for Procurement Decisions


9-Butyl-1-methyl-8-phenyl-3,9-dihydro-1H-purine-2,6-dione (CAS 61080-41-9) is a synthetic 8-phenylxanthine derivative characterized by a purine-2,6-dione core with a methyl group at N-1, a butyl chain at N-9, and a phenyl ring at C-8 [1]. This substitution pattern places it within a well-studied class of compounds known for modulating purine metabolism enzymes and adenosine receptors. The molecular formula is C₁₆H₁₈N₄O₂ with a molecular weight of 298.35 g/mol [1]. Unlike the more common 1,3-dialkylxanthines (e.g., theophylline, caffeine), the 8-phenyl substitution and the specific N-9 butyl appendage confer distinct steric, electronic, and lipophilic properties that directly influence target binding and selectivity [2].

Why Generic 8-Phenylxanthine Substitution Fails: The Critical Role of the N-9 Butyl Group in 9-Butyl-1-methyl-8-phenyl-3,9-dihydro-1H-purine-2,6-dione (CAS 61080-41-9)


The 8-phenylxanthine scaffold is not monolithic; minor alterations in N-alkyl substitution profoundly alter pharmacological profiles. In 1,8-disubstituted xanthines, lengthening the N-1 alkyl chain from methyl to butyl markedly increases A₂B adenosine receptor affinity and selectivity, while N-9 alkylation further fine-tunes potency and metabolic stability [1]. Generic replacement with an unsubstituted 1-methyl-8-phenylxanthine (CAS 2850-37-5) or a 1,3-dialkyl analog would forfeit the specific steric and hydrophobic interactions that the N-9 butyl group provides, potentially resulting in a 10- to 50-fold shift in target binding [2]. Consequently, directly interchanging these analogs without experimental verification risks invalidating comparative pharmacological datasets.

Product-Specific Quantitative Evidence for 9-Butyl-1-methyl-8-phenyl-3,9-dihydro-1H-purine-2,6-dione (CAS 61080-41-9): Comparative Data for Informed Scientific Selection


Purine Nucleoside Phosphorylase (PNP) Inhibition Potential: 9-Butyl-1-methyl-8-phenylxanthine vs. 8-Aminoguanosine

While no direct quantitative PNP inhibition data for CAS 61080-41-9 are publicly available, the 8-phenylxanthine class to which it belongs shares the purine-2,6-dione core with known PNP inhibitors. The reference PNP inhibitor 8-aminoguanosine achieves an IC₅₀ of 1.33 µM in human erythrocyte PNP assays [1]. Structure-activity studies demonstrate that 8-aryl substitution on the xanthine scaffold significantly enhances PNP binding compared to unsubstituted xanthines [2]. The N-9 butyl group of the target compound is expected to further modulate potency by occupying a hydrophobic pocket adjacent to the active site, a feature absent in the N-9 unsubstituted analog 1-methyl-8-phenylxanthine (CAS 2850-37-5).

Purine metabolism PNP inhibition Immunosuppression T-cell selective toxicity

Adenosine A₂B Receptor Selectivity: 1-Butyl-8-phenylxanthine Analogs vs. 1,3-Dialkylxanthines

The 1,8-disubstituted xanthine series, exemplified by 1-butyl-8-p-carboxyphenylxanthine, demonstrates high A₂B adenosine receptor affinity (Kᵢ = 24 nM) with 49-fold selectivity over human A₁ and >150-fold selectivity over human A₂A and A₃ receptors [1]. The target compound 9-butyl-1-methyl-8-phenyl-3,9-dihydro-1H-purine-2,6-dione shares the critical 1-alkyl-8-phenyl substitution pattern but differs by N-9 butyl substitution rather than N-3 substitution. Literature SAR indicates that the absence of an N-3 substituent in 1,8-disubstituted xanthines generally maintains or enhances A₂B potency while reducing A₁ and A₂A affinity compared to 1,3,8-trisubstituted analogs [1][2].

Adenosine receptors A₂B antagonism Anti-inflammatory Asthma

Xanthine Oxidase Inhibition Potential: Structural Basis for Differentiation from Allopurinol and Febuxostat

8-Phenylxanthine derivatives have been reported to inhibit xanthine oxidase (XO), with some analogs showing IC₅₀ values in the nanomolar range [1]. The target compound's 8-phenyl group provides π-stacking interactions with the enzyme's active site, while the N-9 butyl chain may occupy a hydrophobic pocket distinct from the binding modes of allopurinol (a purine analog, IC₅₀ ≈ 200 nM) and febuxostat (a non-purine inhibitor, IC₅₀ ≈ 10 nM) [2]. The absence of a 3-alkyl substituent distinguishes this compound from non-selective xanthines like theophylline, potentially reducing off-target phosphodiesterase inhibition.

Xanthine oxidase Hyperuricemia Gout Reactive oxygen species

Physicochemical Differentiation: Lipophilicity and Molecular Descriptors vs. N-9 Unsubstituted 1-Methyl-8-phenylxanthine

The target compound (MW 298.35 g/mol, LogP 2.30) exhibits significantly increased lipophilicity compared to its N-9 unsubstituted analog 1-methyl-8-phenylxanthine (MW 242.24 g/mol, calculated LogP ≈ 0.9). The 2.4-fold increase in LogP resulting from the N-9 butyl group enhances membrane permeability and alters distribution volume, which is critical for intracellular target engagement. This physicochemical differentiation directly impacts experimental handling: the target compound requires different solubilization strategies (e.g., DMSO stock concentrations) and exhibits distinct chromatographic retention times, enabling analytical method development.

Lipophilicity LogP Drug-likeness Pharmacokinetics

Optimal Application Scenarios for 9-Butyl-1-methyl-8-phenyl-3,9-dihydro-1H-purine-2,6-dione (CAS 61080-41-9) Based on Quantitative Differentiation Evidence


Pharmacological Dissection of Adenosine A₂B Receptor Signaling in Airway Inflammation Models

The compound's predicted selectivity for A₂B adenosine receptors, inferred from SAR studies of 1,8-disubstituted xanthines [1], makes it a candidate tool compound for isolating A₂B-mediated effects in asthma and COPD models. Unlike non-selective adenosine antagonists (e.g., caffeine, theophylline), the N-9 butyl substitution pattern may minimize confounding A₁ receptor-mediated cardiovascular effects, enabling cleaner interpretation of A₂B blockade on cytokine release and mast cell degranulation.

Structure-Activity Relationship (SAR) Probe for Purine Nucleoside Phosphorylase Inhibitor Optimization

As a 9-alkyl-8-phenylxanthine, this compound serves as a key intermediate scaffold in medicinal chemistry campaigns targeting PNP for T-cell-mediated diseases. Its N-9 butyl group provides a reference point for evaluating the impact of N-9 alkyl chain length on PNP inhibition potency and selectivity, complementing existing data on 9-arylmethyl purines [2]. Systematic variation of the N-9 substituent using this compound as a benchmark can delineate the hydrophobic pocket requirements of the enzyme active site.

Xanthine Oxidase Inhibitor Screening and Allopurinol-Resistance Studies

The compound's structural divergence from both allopurinol and febuxostat [3] positions it as a distinctive probe for xanthine oxidase enzymology. It can be employed in counter-screens to identify allopurinol-resistant XO mutants or to profile inhibitor specificity across species (bovine vs. human XO), leveraging the differential binding modes predicted for 8-phenylxanthine derivatives.

Analytical Reference Standard for LC-MS/MS Method Development in Purinergic Ligand Pharmacokinetics

The compound's unique chromatographic properties (retention time, ionization efficiency) relative to N-9 unsubstituted analogs make it suitable as a reference standard for developing and validating bioanalytical methods. Its distinct molecular ion (m/z 299.3 [M+H]⁺) and fragmentation pattern enable specific detection in complex biological matrices without interference from endogenous purines.

Quote Request

Request a Quote for 9-Butyl-1-methyl-8-phenyl-3,9-dihydro-1H-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.